

Spectral Analysis of Methyl 6-Aminohexanoate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 6-aminohexanoate hydrochloride
Cat. No.:	B145788

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **methyl 6-aminohexanoate hydrochloride** ($C_7H_{16}ClNO_2$). This document details experimental protocols for acquiring such data and presents the information in a clear, structured format to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both 1H and ^{13}C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within **methyl 6-aminohexanoate hydrochloride**.

1H NMR Spectral Data

The 1H NMR spectrum of **methyl 6-aminohexanoate hydrochloride** provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the protonated amine groups.

Table 1: 1H NMR Spectral Data of **Methyl 6-Aminohexanoate Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.35	broad t	1H	-NH ₃ ⁺
3.57	s	3H	-OCH ₃
3.14	quartet	2H	H-6
2.28	t	2H	H-2
1.48	multiplet	4H	H-3, H-5
1.23	multiplet	2H	H-4

Note: The ¹H NMR data is based on a reported synthesis of **methyl 6-aminohexanoate hydrochloride** and was recorded in DMSO-d₆.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of a publicly available ¹³C NMR spectrum for **methyl 6-aminohexanoate hydrochloride**, the following data is a prediction based on the known spectrum of 6-aminohexanoic acid and the expected influence of the methyl ester group.

Table 2: Predicted ¹³C NMR Spectral Data for **Methyl 6-Aminohexanoate Hydrochloride**

Chemical Shift (δ) ppm	Assignment
173-175	C=O (Ester Carbonyl)
51-53	-OCH ₃
39-41	C-6
33-35	C-2
27-29	C-5
25-27	C-3
24-26	C-4

Disclaimer: This is a predicted spectrum. The actual chemical shifts may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of **methyl 6-aminohexanoate hydrochloride** is 181.66 g/mol, and its exact mass is 181.0869564 Da.[\[2\]](#)

Predicted Mass Spectrometry Data

An exact mass spectrum for **methyl 6-aminohexanoate hydrochloride** is not readily available in public databases. However, a plausible fragmentation pattern can be predicted based on the known fragmentation of esters and amines. The molecular ion $[M]^+$ would be the intact molecule minus an electron. The base peak is often the most stable fragment.

Table 3: Predicted Mass Spectrometry Data (m/z) for **Methyl 6-Aminohexanoate Hydrochloride**

m/z	Predicted Fragment Ion
181	$[C_7H_{15}NO_2]^+$ (Molecular Ion)
150	$[M - OCH_3]^+$
122	$[M - COOCH_3]^+$
102	$[M - C_4H_8COOCH_3]^+$ (McLafferty Rearrangement)
84	$[C_5H_{10}N]^+$
59	$[COOCH_3]^+$
30	$[CH_4N]^+$

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for compounds like **methyl 6-aminohexanoate hydrochloride**. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-10 mg of **methyl 6-aminohexanoate hydrochloride** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample is completely dissolved to avoid peak broadening.
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 300-500 MHz NMR spectrometer.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire the spectrum on the same NMR spectrometer.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Process and reference the spectrum similarly to the ^1H NMR spectrum.

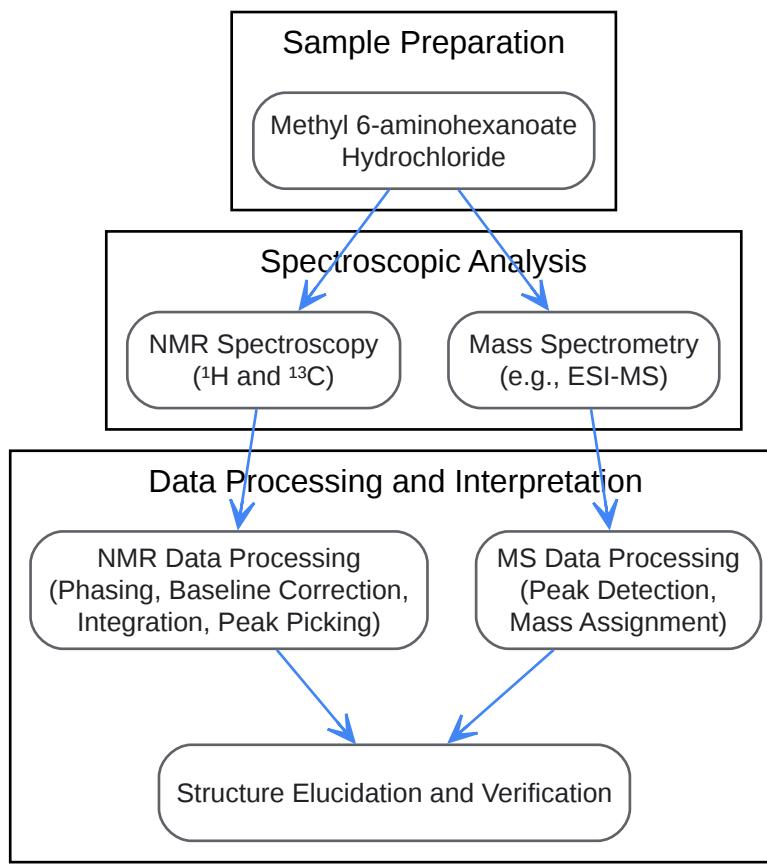
Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a dilute solution of **methyl 6-aminohexanoate hydrochloride** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote ionization.
- Instrumentation and Analysis:
 - Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
 - Operate the instrument in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Acquire a full scan mass spectrum to determine the molecular weight.
 - To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like **methyl 6-aminohexanoate hydrochloride**.

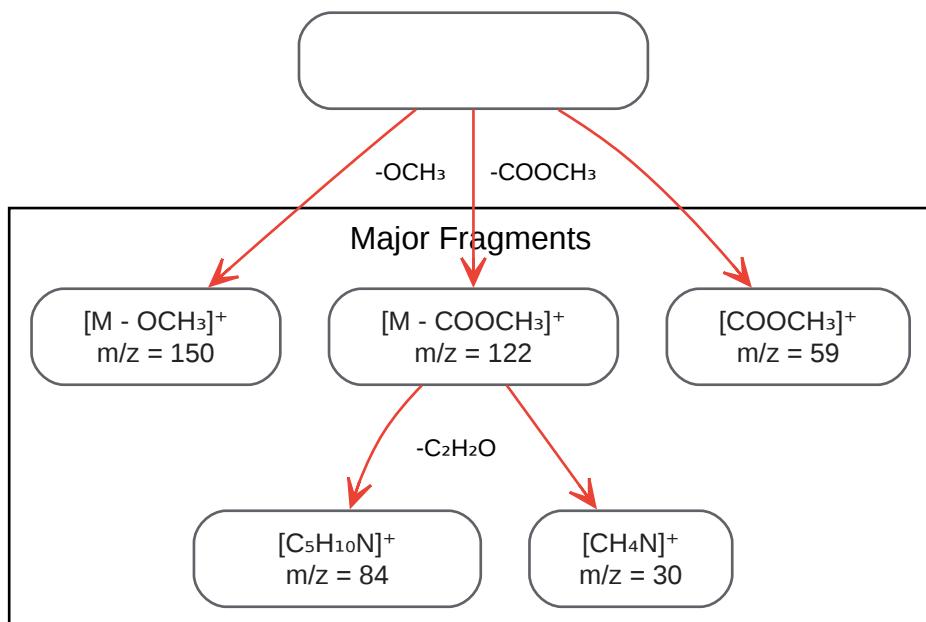


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Caption: Workflow for Spectral Analysis.

Predicted Mass Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway for **methyl 6-aminohexanoate hydrochloride** in a mass spectrometer.



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Caption: Predicted Mass Fragmentation.

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- 2. Methyl 6-aminohexanoate hydrochloride | C₇H₁₆ClNO₂ | CID 11499324 - [PubChem](#) [pubchem.ncbi.nlm.nih.gov]
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